NAMPT Inhibitory Potency: A Sub-Nanomolar IC50 Value That Defines Its Niche
The compound demonstrates exceptional potency as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). A key biochemical assay reports an IC50 value of 0.450 nM for the inhibition of the enzyme-catalyzed conversion of nicotinamide to nicotinamide mononucleotide [1]. This places it among the most potent known inhibitors of this critical metabolic enzyme, far exceeding the potency of many early-generation NAMPT inhibitors which often exhibit IC50 values in the micromolar range (e.g., > 1,000 nM) [2].
| Evidence Dimension | Inhibition of NAMPT enzyme activity (IC50) |
|---|---|
| Target Compound Data | 0.450 nM |
| Comparator Or Baseline | Early-generation or less optimized NAMPT inhibitors (class baseline, representative value >1,000 nM) |
| Quantified Difference | >2,200-fold more potent than the micromolar-class baseline |
| Conditions | In vitro enzymatic assay measuring the conversion of nicotinamide to nicotinamide mononucleotide. |
Why This Matters
This level of potency is critical for achieving robust target engagement and desired pharmacodynamic effects in cellular and in vivo models at low concentrations, minimizing the risk of off-target activities associated with high compound loads.
- [1] BindingDB. BDBM50347433 (CHEMBL1801864). Affinity Data: IC50: 0.450 nM. Available from: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347433 View Source
- [2] Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunometabolic Strategy for Cancer Therapy. *Journal of Medicinal Chemistry*, 63(15), 7911-7933. doi: 10.1021/acs.jmedchem.0c00277. (Provides context for the potency range of early NAMPT inhibitors). View Source
